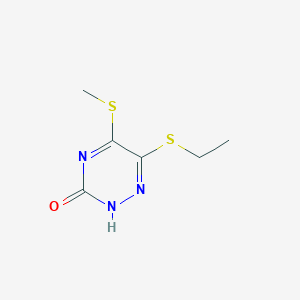
6-(Ethylsulfanyl)-5-(methylsulfanyl)-1,2,4-triazin-3(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Ethylsulfanyl)-5-(methylsulfanyl)-1,2,4-triazin-3(2H)-one is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylsulfanyl)-5-(methylsulfanyl)-1,2,4-triazin-3(2H)-one typically involves the reaction of appropriate thiol and amine precursors under controlled conditions. One common method includes the cyclization of ethylthio and methylthio derivatives with hydrazine or its derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Ethylsulfanyl)-5-(methylsulfanyl)-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl or methylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced triazine derivatives, and substituted triazines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-(Ethylsulfanyl)-5-(methylsulfanyl)-1,2,4-triazin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(Ethylsulfanyl)-5-(methylsulfanyl)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The sulfur atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The triazine ring structure also allows for interactions with DNA or proteins, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Methylsulfanyl)-5-(ethylsulfanyl)-1,2,4-triazin-3(2H)-one
- 6-(Ethylsulfanyl)-5-(propylsulfanyl)-1,2,4-triazin-3(2H)-one
- 6-(Methylsulfanyl)-5-(propylsulfanyl)-1,2,4-triazin-3(2H)-one
Uniqueness
6-(Ethylsulfanyl)-5-(methylsulfanyl)-1,2,4-triazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
32331-15-0 |
|---|---|
Formule moléculaire |
C6H9N3OS2 |
Poids moléculaire |
203.3 g/mol |
Nom IUPAC |
6-ethylsulfanyl-5-methylsulfanyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C6H9N3OS2/c1-3-12-5-4(11-2)7-6(10)9-8-5/h3H2,1-2H3,(H,7,9,10) |
Clé InChI |
OSDSANBKXVVNBX-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NNC(=O)N=C1SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B14000066.png)
![N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)iminomethyl]-3-methoxy-aniline](/img/structure/B14000074.png)
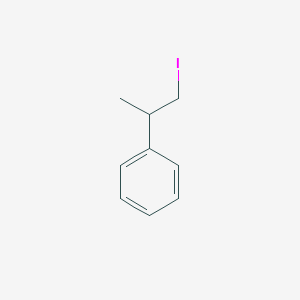

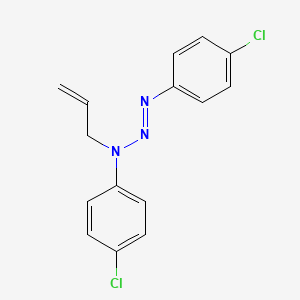
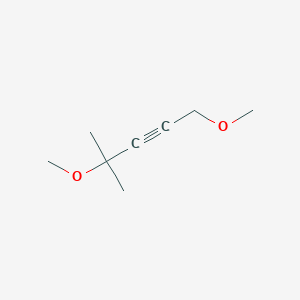
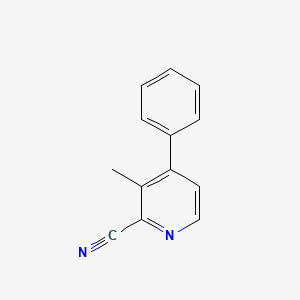

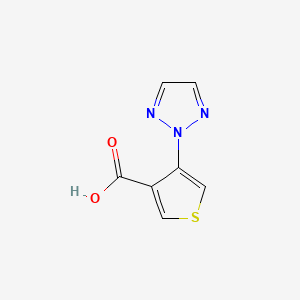
![[2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B14000120.png)
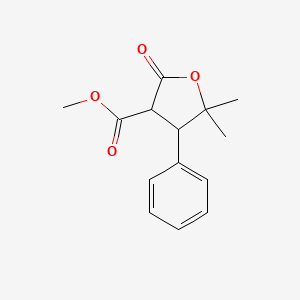
![3H-Pyrido[3,4-b]indol-3-one, 2,9-dihydro-1-methyl-](/img/structure/B14000132.png)


